N-(3-imidazol-1-ylpropyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine
Description
N-(3-imidazol-1-ylpropyl)-7-thia-9,11-diazatricyclo[64002,6]dodeca-1(12),2(6),8,10-tetraen-12-amine is a complex organic compound with a unique structure that includes an imidazole ring, a thia-diazatricyclo core, and multiple double bonds
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5S/c1-3-11-12(4-1)21-15-13(11)14(18-9-19-15)17-5-2-7-20-8-6-16-10-20/h6,8-10H,1-5,7H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMXKAKBIRUNMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC=NC(=C23)NCCCN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-imidazol-1-ylpropyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazole ring, the construction of the thia-diazatricyclo core, and the introduction of the propyl chain. Common reagents used in these reactions include imidazole, thiourea, and various alkylating agents. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reactions. The use of catalysts, such as palladium or platinum, can also be employed to facilitate certain steps in the synthesis. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-imidazol-1-ylpropyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring or the propyl chain can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 80°C, depending on the specific reaction.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted imidazole derivatives. These products can be further characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Scientific Research Applications
N-(3-imidazol-1-ylpropyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(3-imidazol-1-ylpropyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions, forming coordination complexes that can modulate enzymatic activities. The thia-diazatricyclo core can interact with biological membranes, affecting their integrity and function. Additionally, the compound can induce oxidative stress in cells, leading to cell death in certain types of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives, thia-diazatricyclo compounds, and molecules with similar structural features.
Uniqueness
What sets N-(3-imidazol-1-ylpropyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine apart is its unique combination of an imidazole ring, a thia-diazatricyclo core, and multiple double bonds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
